molecular formula C15H13N5S2 B2492347 N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine CAS No. 2379997-12-1

N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine

Cat. No.: B2492347
CAS No.: 2379997-12-1
M. Wt: 327.42
InChI Key: WDKMRHNCPFGHTG-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine is a chemical compound offered for research and development purposes. The unique molecular architecture of this compound, which integrates a purine core with a bithiophene moiety, suggests potential for investigation in various scientific fields. Researchers may explore its utility in areas such as medicinal chemistry for biological activity screening, or in materials science as a building block for organic electronic materials due to the conductive properties of the thiophene units. This product is intended for use by qualified laboratory and research professionals only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for direct use in humans, animals, or as a component in diagnostic or therapeutic procedures. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

9-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S2/c1-20-9-19-13-14(17-8-18-15(13)20)16-5-12-4-11(7-22-12)10-2-3-21-6-10/h2-4,6-9H,5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKMRHNCPFGHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3=CC(=CS3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the bithiophene and purine precursors. One common method involves the use of Suzuki coupling reactions to form the bithiophene core, followed by alkylation to introduce the purine moiety. The reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .

Chemical Reactions Analysis

N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids and proteins, affecting their function and activity. The compound’s ability to intercalate into DNA makes it a potential candidate for anti-cancer therapies, as it can disrupt the replication process of cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The 9-methyl group in the target compound balances steric bulk and lipophilicity compared to larger alkyl (e.g., pentyl) or aryl (e.g., phenyl) groups.
  • Ethyl/pentyl derivatives exhibit higher yields in microwave-assisted syntheses , while phenyl analogs require multistep cyclization .

Substituent Effects at the N-6 Position

The N-6 amine group’s substitution dictates electronic and steric properties:

Compound Name N-6 Substituent Key Properties Reference
Target Compound Bithiophene-methyl Extended conjugation via sulfur atoms; potential for charge-transfer interactions. Inferred
N-(Tetrahydrofuran-2-ylmethyl)-9H-purin-6-amine Tetrahydrofuran-methyl Polar oxygen atom increases solubility; δ 3.80 (tetrahydrofuran protons) .
N-(4-Methoxybenzyl)-9-isopropyl-9H-purin-6-amine 4-Methoxybenzyl Methoxy group enhances π-stacking; δ 7.42–7.20 (aromatic protons) .
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile 3-Chlorophenylamino Electron-withdrawing Cl reduces electron density; δ 7.75 (aryl protons) .

Key Observations :

  • Bithiophene-methyl substituents (target compound) likely exhibit stronger electron delocalization than oxygen-containing (tetrahydrofuran) or methoxybenzyl groups.
  • Halogenated aryl substituents (e.g., 3-chlorophenyl) reduce nucleophilicity at the purine core, altering reactivity in substitution reactions .

Tautomerism and Reactivity

Tautomeric equilibria in purines affect binding affinity and chemical reactivity:

  • N-Methoxy-9-methyl-9H-purin-6-amines (e.g., 2-substituted derivatives): Substituents at C-2 (alkyl, alkoxy, amino) shift tautomer ratios. For example, electron-donating groups favor amino tautomers, while electronegative substituents stabilize imino forms . Benzylation of N-methoxy derivatives predominantly occurs at N-7 (vs. N-6), indicating regioselectivity influenced by substituents .
  • Target Compound: The absence of strong electron-withdrawing groups at C-2 suggests a preference for the amino tautomer, similar to 2-alkoxy analogs .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) offers higher yields and shorter reaction times compared to traditional cyclization methods.

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a purine core linked to a bithiophene moiety, which is known for its electronic properties that can influence biological interactions. The structural formula can be represented as follows:

\text{N 3 3 bithiophene 5 yl}methyl)-9-methyl-9H-purin-6-amine}

This structure suggests potential interactions with various biological targets, particularly in the realm of receptor binding.

1. Receptor Interactions

Research indicates that compounds with similar structures often engage with adenosine receptors, particularly the A3 subtype. For instance, studies have shown that certain purine derivatives act as antagonists at the hA3R receptor, which is implicated in various pathophysiological conditions such as inflammation and cancer .

3. Antimicrobial Properties

Bithiophene-containing compounds have been investigated for their antimicrobial activities. In vitro studies have demonstrated that derivatives can exhibit significant antibacterial and antifungal effects against various strains . The presence of the bithiophene moiety may enhance membrane permeability or disrupt cellular functions in pathogens.

Case Study: Antagonistic Activity on hA3R

A recent study evaluated a series of purine derivatives for their binding affinity to the hA3R. Among them, compounds similar to this compound showed competitive inhibition with IC50 values in the low micromolar range . This suggests potential for therapeutic applications in conditions where A3R modulation is beneficial.

Table 1: Binding Affinities of Related Compounds

Compound NamepKi ValueBiological Activity
MRS1220 (Reference)6.92A3R antagonist
Compound 397.92High-affinity A3R antagonist
N-(similar structure)7.33Moderate A3R antagonism

The mechanisms by which this compound exerts its biological effects may involve:

  • Receptor Binding : Interaction with adenosine receptors leading to downstream signaling modulation.
  • Cellular Uptake : Enhanced permeability due to the bithiophene structure facilitating cellular entry.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in nucleotide metabolism.

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